pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial uses . The compound you mentioned contains a quinoxaline core, which is often found in various pharmaceutical ingredients . It also contains a furan ring, which is a common motif in organic chemistry and natural products .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a quinoxaline core, a furan ring, and a carboxylate group . These groups can potentially interact with various biological targets.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including reactions with many targets, receptors, or microorganisms . The furan ring can also participate in various chemical reactions .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis Approaches : A method for synthesizing pyrrolo[1,2-a]quinoxalines, closely related to the specified compound, involves an acid-promoted furan ring opening followed by a reductive Paal-Knorr cyclization, showcasing the compound's synthetic versatility and potential for modification (Zelina et al., 2020).
- Chemical Modifications : The selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines highlight methods for diversifying the chemical structure, indicating the compound's adaptability for various research and pharmaceutical applications (Le et al., 2021).
Potential Pharmaceutical Applications
- Antitumor Activities : The synthesis of quinoline, furan, and thiophene derivatives, starting from compounds similar to the one , revealed significant antitumor effects against various cancer cell lines, suggesting the compound's potential in cancer research (Mohareb et al., 2011).
Organic Synthesis and Functionalization
- Heterocyclic Derivatives : Research on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and related compounds demonstrates the chemical versatility of furan-based quinoxalines for creating heterocyclic derivatives with potential applications in material science and pharmaceuticals (El’chaninov & Aleksandrov, 2017).
Analytical and Spectroscopic Characterization
- Characterization Techniques : Studies on quinoxalines and their derivatives, including spectroscopic and X-ray analyses, provide insights into their structural and electronic properties, essential for their application in chemical synthesis and pharmaceuticals (Faizi et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
pentyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-6-11-28-21(26)17-18-20(24-16-10-5-4-9-15(16)23-18)25(19(17)22)13-14-8-7-12-27-14/h4-5,7-10,12H,2-3,6,11,13,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWWWPURHIWZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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